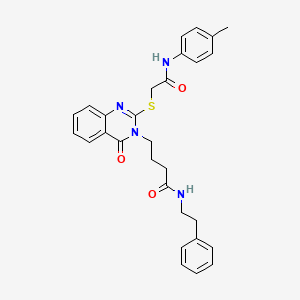![molecular formula C23H22N4OS B2807289 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877807-82-4](/img/structure/B2807289.png)
2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with various substituents attached to it . These include two methyl groups at the 2,5-positions, a phenyl group at the 3-position, a thio group at the 7-position, and an N-(p-tolyl)acetamide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For instance, the thio group might be involved in nucleophilic substitution reactions, while the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of various functional groups could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
- The compound’s structure suggests potential anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, including inhibition of cyclooxygenase (COX) enzymes. Preliminary studies indicate that it may suppress pro-inflammatory cytokines, making it a candidate for developing novel anti-inflammatory drugs .
- Due to its structural similarity to phenylbutazone and indomethacin, 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide has been evaluated for its analgesic properties. It could potentially act as a pain-relieving agent by modulating pain pathways .
- Researchers have explored the compound’s impact on cancer cells. Its unique structure may interfere with cell proliferation, angiogenesis, or apoptosis pathways. Further studies are needed to determine its efficacy against specific cancer types .
- The compound’s sulfur-containing group suggests possible neuroprotective properties. Investigations into its ability to mitigate oxidative stress, reduce neuroinflammation, or enhance neuronal survival are ongoing .
- Given its structural features, 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide might influence metabolic pathways. Researchers have explored its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .
- The compound’s lipophilic nature makes it a potential candidate for drug delivery systems. Researchers have investigated its use as a carrier for hydrophobic drugs, aiming to enhance their solubility and bioavailability .
Anti-Inflammatory Activity
Analgesic Potential
Anticancer Research
Neuroprotective Effects
Metabolic Disorders
Drug Delivery Systems
Orientations Futures
Given the interest in pyrazolopyrimidine derivatives for their potential biological activities , it would be interesting to synthesize this compound and evaluate its properties. This could include studies on its binding affinity to various receptors, its potential biological activities, and its safety profile.
Mécanisme D'action
Target of Action
Similar compounds have been found to be potent antagonists of the human a3 adenosine receptor .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly the human a3 adenosine receptors, leading to changes in cellular functions .
Biochemical Pathways
Given its potential role as an antagonist of the human a3 adenosine receptor, it may influence adenosine-related signaling pathways .
Result of Action
As a potential antagonist of the human a3 adenosine receptor, it may inhibit the receptor’s activity, leading to changes in cellular signaling and function .
Propriétés
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-9-11-19(12-10-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZSINSHNHWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)

![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)


![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)


